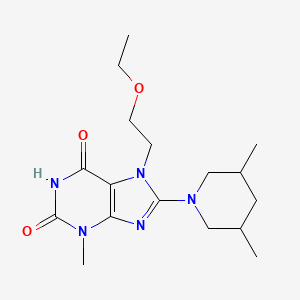
15-Stachen-19-ol; Erythroxylol A; 15-Beyeren-19-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Stachen-19-ol, also known as Erythroxylol A or 15-Beyeren-19-ol, is an organic compound with the CAS number 20107-90-8. This compound is a diterpenoid, which is a type of chemical compound composed of four isoprene units and is often found in essential oils and resins. It is particularly noted for its presence in the heartwood of certain plants, such as Erythroxylum monogynum .
Vorbereitungsmethoden
The preparation of 15-Stachen-19-ol can be achieved through various synthetic routes. One common method involves the extraction from natural sources, such as the heartwood of Erythroxylum monogynum. The essential oil is obtained through steam distillation, followed by chromatographic separation to isolate the compound . Industrial production methods may involve more complex synthetic routes, including the use of specific catalysts and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
15-Stachen-19-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 15-Stachen-19-ol to its corresponding ketone or aldehyde forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol form using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with potassium permanganate can yield 15-Stachen-19-one, while reduction with lithium aluminum hydride can produce 15-Stachen-19-ol .
Wissenschaftliche Forschungsanwendungen
15-Stachen-19-ol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to inflammation and microbial infections.
Industry: It is used in the formulation of fragrances and flavors due to its presence in essential oils
Wirkmechanismus
The mechanism of action of 15-Stachen-19-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase .
Vergleich Mit ähnlichen Verbindungen
15-Stachen-19-ol can be compared with other diterpenoids, such as:
15-Stachen-19-one: An oxidized form of 15-Stachen-19-ol with similar chemical properties but different biological activities.
Erythroxylol B: Another diterpenoid found in the same plant species, with distinct chemical and biological properties.
Beyerene: A related diterpenoid with a similar structure but different functional groups.
The uniqueness of 15-Stachen-19-ol lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C20H32O |
|---|---|
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
[(1R,5R,9S,13S)-5,9,13-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol |
InChI |
InChI=1S/C20H32O/c1-17-9-5-16-19(3)8-4-7-18(2,14-21)15(19)6-10-20(16,13-17)12-11-17/h11-12,15-16,21H,4-10,13-14H2,1-3H3/t15?,16?,17-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
CIGQQQTZOIDQQR-SGWMQEFOSA-N |
Isomerische SMILES |
C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)C=C2)(C)CO)C |
Kanonische SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101367.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B14101368.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14101371.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101374.png)

![5-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14101376.png)
![2-Propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101386.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14101394.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101407.png)



![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101457.png)
![N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14101459.png)
